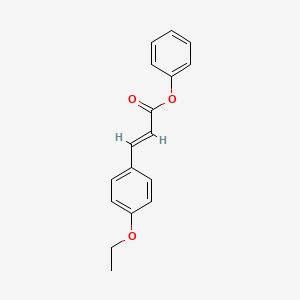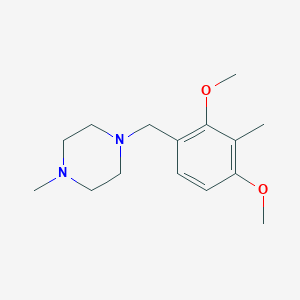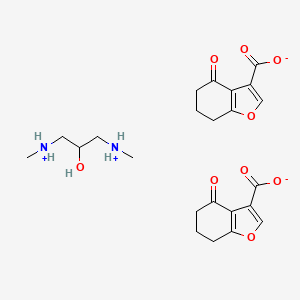
phenyl 3-(4-ethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to phenyl 3-(4-ethoxyphenyl)acrylate involves multi-step reactions including Knoevenagel condensation and free radical polymerization techniques. For instance, 2-Ethylhexyl-3-(4-hydroxy-3-methoxyphenyl)acrylate was synthesized from 4-hydroxy-3-methoxybenzaldehyde and diethyl malonate under the catalysis of amino acids, indicating the versatility of synthetic approaches for acrylate derivatives (Zeng Qing-you, 2010).
Molecular Structure Analysis
Molecular structure analysis of acrylate compounds and their derivatives often involves techniques like FT-IR, UV-vis, NMR spectroscopy, and X-ray crystallography. For example, the structural and spectroscopic data of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile were determined using density functional theory (DFT) and compared with experimental spectroscopy results, highlighting the compound's nonlinear optical material potential (Abdullah M. Asiri et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving acrylate derivatives can yield a variety of products depending on the reactants and conditions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride produced 4H-1,2-benzoxazine and hydroxy-arylaldehydes, showcasing the reactivity and versatility of acrylate compounds (S. Hirotani & S. Zen, 1994).
Physical Properties Analysis
The physical properties of acrylate derivatives, including their thermal stability, glass transition temperature, and crystallinity, are critical for their application in materials science. For example, the polymer–metal complexes of poly(3-acetyl-4-hydroxyphenyl acrylate) exhibited higher thermal stability and glass transition temperature than the polymer itself, indicating the impact of metal complexation on physical properties (S. Nanjundan et al., 2004).
properties
IUPAC Name |
phenyl (E)-3-(4-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-19-15-11-8-14(9-12-15)10-13-17(18)20-16-6-4-3-5-7-16/h3-13H,2H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDASBLGISAGMD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5677556.png)
![N~3~-[(2-amino-5-pyrimidinyl)methyl]-N~1~,N~1~,N~3~-trimethyl-1,3-piperidinedicarboxamide](/img/structure/B5677567.png)

![6-fluoro-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5677575.png)
![3-({4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinyl}methyl)phenol](/img/structure/B5677578.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5677600.png)

![3-[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-3-thienyl]-2-propyn-1-ol](/img/structure/B5677617.png)

![2-ethyl-5-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)pyrimidine](/img/structure/B5677638.png)

![5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5677644.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5677651.png)
